1-(4-Methylphenyl)-3,4-dihydroisoquinoline

Overview

Description

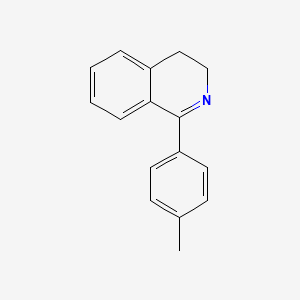

1-(4-Methylphenyl)-3,4-dihydroisoquinoline is a synthetic derivative of the 3,4-dihydroisoquinoline scaffold, featuring a 4-methylphenyl substituent at the C-1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride.

Industrial Production Methods: Industrial production of 1-(p-Tolyl)-3,4-dihydroisoquinoline may involve large-scale Pictet-Spengler reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

- Antimicrobial Activity : Research has shown that derivatives of 3,4-dihydroisoquinoline possess notable antimicrobial properties. A study evaluating isoquinoline dipeptides found significant antibacterial activity against Escherichia coli, suggesting that modifications to the isoquinoline structure can enhance efficacy against bacterial strains .

- Anticonvulsant Properties : Various studies have demonstrated that certain derivatives of 3,4-dihydroisoquinoline exhibit anticonvulsant effects. For instance, compounds containing heterocycles have been evaluated for their ability to protect against seizures in animal models, indicating potential applications in epilepsy treatment .

- PARP Inhibition : A novel scaffold based on 3,4-dihydroisoquinoline has been developed as a poly(ADP-ribose) polymerase (PARP) inhibitor. This class of compounds showed promising results in inhibiting cancer cell growth and may serve as a basis for developing new cancer therapies .

Case Study 1: Antimicrobial Efficacy

A series of novel isoquinoline dipeptides were synthesized and tested for their antimicrobial properties. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases. The binding affinity studies revealed significant interactions with bacterial DNA gyrase, further supporting their potential as antimicrobial agents .

Case Study 2: Anticonvulsant Activity

In a study assessing the anticonvulsant activity of various 3,4-dihydroisoquinoline derivatives, several compounds were found to effectively reduce seizure activity in rodent models. Notably, one compound demonstrated an ED50 value indicating high potency compared to existing anticonvulsant medications. This suggests that further exploration of these derivatives could lead to new treatments for seizure disorders .

Case Study 3: Cancer Therapeutics

The development of a new series of 3,4-dihydroisoquinolone-4-carboxamide derivatives aimed at inhibiting PARP has shown promising results. The lead compound exhibited a significantly lower IC50 compared to established PARP inhibitors like Olaparib, highlighting its potential as a more effective cancer therapy with favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield : Allylation reactions () yield 53% and 16% for compounds with unsaturated side chains, likely due to steric and electronic challenges. In contrast, methoxy-substituted derivatives () achieve 91% yields via Bischler-Napieralski reactions, highlighting the importance of optimized conditions .

The methyl group in 1-(4-Methylphenyl)-3,4-dihydroisoquinoline may balance steric hindrance and metabolic stability compared to bulkier substituents (e.g., phenoxymethyl in U.K.2371) . Agomelatine analogues () demonstrate that small substituents at C-1 (e.g., compound 6a-1) can confer neuroprotection and antidepressant effects with reduced toxicity .

Pharmacological and Functional Comparisons

- Antiviral Activity: U.K.2371 and related compounds () exhibit antiviral properties linked to their phenoxymethyl substituents. The absence of such groups in this compound suggests divergent biological targets .

- Neuroprotection: Compounds like 6a-1 () highlight the dihydroisoquinoline scaffold’s utility in neuroprotective drug design. The target compound’s methyl group may offer similar advantages in modulating apoptosis and oxidative stress pathways .

- Enzyme Inhibition: Dihydroisoquinoline derivatives () act as leucine aminopeptidase (LAP) inhibitors, with substituents influencing binding affinity. The methylphenyl group in the target compound may optimize hydrophobic interactions in enzyme active sites .

Biological Activity

1-(4-Methylphenyl)-3,4-dihydroisoquinoline is a compound belonging to the isoquinoline class, which has garnered attention due to its diverse biological activities. Isoquinoline derivatives are known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Specifically, research indicates that certain derivatives can inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in cancer cell survival and proliferation. In vitro assays revealed that some isoquinoline derivatives achieved over 80% inhibition of PARP1 at concentrations as low as 1 µM .

2. Antimicrobial Activity

Isoquinoline compounds have also been evaluated for their antimicrobial properties. A study found that derivatives of 3,4-dihydroisoquinolines exhibited significant antibacterial activity against various strains. The structure-activity relationship (SAR) analysis indicated that substitutions on the isoquinoline ring could enhance antibacterial efficacy .

3. Enzyme Inhibition

The compound has been investigated for its potential as a urease inhibitor. A series of carbothioamide analogues derived from 3,4-dihydroisoquinolines demonstrated moderate to significant urease inhibitory effects, with some compounds showing IC50 values lower than standard inhibitors . This suggests that this compound may possess similar enzyme-inhibiting capabilities.

Case Study 1: Anticancer Potential

In a comparative study involving various isoquinoline derivatives, researchers synthesized and tested multiple compounds for their ability to inhibit cancer cell lines. Among them, a derivative closely related to this compound showed an IC50 value of approximately 156 nM against PARP1, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A recent synthesis of several derivatives from this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compound with bromine substitution exhibited the highest activity profile among the tested derivatives .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methylphenyl)-3,4-dihydroisoquinoline, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via condensation reactions between substituted aniline derivatives and isoquinoline precursors, followed by cyclization. Key steps include:

- Step 1 : Use of a Buchwald-Hartwig amination or Ullmann coupling to introduce the 4-methylphenyl group.

- Step 2 : Cyclization under acidic or basic conditions to form the dihydroisoquinoline core .

- Optimization : Employ Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., response surface methodology) can identify optimal conditions, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR confirm regiochemistry and substituent positions, with aromatic protons appearing as distinct multiplet signals (δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction is recommended, as used in analogous isoquinoline derivatives .

Q. What purification strategies are suitable for isolating this compound from complex reaction mixtures?

- Methods :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases is effective .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

- Approach :

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and binding affinity .

- Molecular Docking : Screen derivatives against protein targets (e.g., kinases, GPCRs) to prioritize synthesis. For example, tetrahydroisoquinoline analogs show antitumor activity via topoisomerase inhibition .

- MD Simulations : Evaluate stability of ligand-receptor complexes over time .

Q. How should researchers address contradictions in reported bioactivity data for dihydroisoquinoline derivatives?

- Resolution Strategies :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC protocols) across studies.

- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. For instance, chloro or methoxy groups may enhance antimicrobial activity but reduce solubility .

- Dose-Response Validation : Replicate conflicting studies under controlled conditions to isolate variables like purity or solvent effects .

Q. What advanced techniques are recommended for studying the reaction mechanism of this compound synthesis?

- Mechanistic Tools :

- Kinetic Isotope Effects (KIE) : Determine rate-limiting steps by substituting H with H at reactive sites.

- In Situ Spectroscopy : Use FTIR or Raman to monitor intermediates during cyclization.

- DFT Calculations : Map energy profiles for proposed pathways (e.g., [1,3]-hydride shifts vs. radical mechanisms) .

Q. How can heterogeneous catalysis improve scalability in dihydroisoquinoline synthesis?

- Catalytic Systems :

- Supported Metal Catalysts : Pd/C or Ru/AlO for hydrogenation steps, ensuring recyclability and reduced metal leaching.

- Flow Chemistry : Continuous-flow reactors with immobilized catalysts enhance heat/mass transfer and throughput .

Q. Methodological Resources

- Experimental Design : Leverage DoE software (e.g., JMP, Minitab) to optimize multi-variable reactions .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and crystallographic data .

- Safety Protocols : Follow GHS guidelines for handling acute toxicity hazards (Category 4 for oral/dermal/inhalation exposure) .

Properties

IUPAC Name |

1-(4-methylphenyl)-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQROEYGMOBUPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473222 | |

| Record name | Isoquinoline, 3,4-dihydro-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61305-03-1 | |

| Record name | Isoquinoline, 3,4-dihydro-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.